molecular formula C12H17N3O2 B2541473 (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol CAS No. 1502498-81-8

(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol

Cat. No.: B2541473
CAS No.: 1502498-81-8
M. Wt: 235.287
InChI Key: PUUXOLAOROVGIM-UHFFFAOYSA-N
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Description

“(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 1502498-81-8 . Its molecular weight is 235.29 . The IUPAC name of this compound is (2- (hexahydro-1H-pyrrolo [2,1-c] [1,4]oxazin-3-yl)pyrimidin-4-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O2/c16-7-9-3-4-13-12 (14-9)11-6-15-5-1-2-10 (15)8-17-11/h3-4,10-11,16H,1-2,5-8H2 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 235.29 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Imaging of LRRK2 Enzyme in Parkinson's Disease

A study conducted by Wang et al. (2017) discusses the synthesis of a PET agent named [11C]HG-10-102-01 for imaging of the LRRK2 enzyme in Parkinson's disease. The compound and its precursor were synthesized through a multi-step process, and the target tracer [11C]HG-10-102-01 was prepared with high radiochemical yield and purity. This research highlights the potential of such compounds in neuroimaging and understanding the molecular mechanisms of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Methanol Dehydrogenase and Rare-Earth Elements

Research by Keltjens et al. (2014) delves into methanol dehydrogenase (MDH), which catalyzes the oxidation of methanol in methylotrophic bacteria. The study reveals that XoxF-MDHs, a variant of MDH, use rare-earth elements (REE) instead of calcium, potentially offering superior catalytic efficiency. This insight into the enzymatic function and structure could inform biotechnological applications related to energy production and carbon cycling (Keltjens, Pol, Reimann, & Camp, 2014).

Pyrroloquinoline Quinone (PQQ) Derivatives

Janßen et al. (2022) discuss the modular synthesis of new pyrroloquinoline quinone (PQQ) derivatives, an essential cofactor in alcohol and aldehyde dehydrogenases. The synthesis focuses on creating PQQ derivatives with methyl and ketone groups, which could lead to the development of new alcohol oxidation catalysts and redox sensors, expanding the utility of PQQ in biochemical and industrial applications (Janßen, Vetsova, Putz, Mayer, & Daumann, 2022).

Lipid Dynamics Influenced by Methanol

Nguyen et al. (2019) explore the effect of methanol on lipid dynamics, particularly in the context of biological and synthetic membranes. Their findings suggest that methanol significantly impacts lipid transfer and flip-flop kinetics, which has implications for understanding cell membrane stability and the action of transmembrane proteins/peptides (Nguyen, DiPasquale, Rickeard, Stanley, & Kelley, 2019).

Properties

IUPAC Name

[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)pyrimidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-7-9-3-4-13-12(14-9)11-6-15-5-1-2-10(15)8-17-11/h3-4,10-11,16H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUXOLAOROVGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C3=NC=CC(=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502498-81-8
Record name (2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol
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